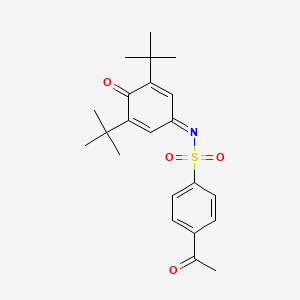![molecular formula C19H19Cl3N2O2 B11678627 (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide](/img/structure/B11678627.png)
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide is a complex organic compound with a unique structure that includes phenyl, trichloro, and ethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the ethoxyphenyl amine: This can be achieved through the reaction of 4-ethoxyaniline with appropriate reagents.
Introduction of the trichloroethyl group: This step involves the reaction of the ethoxyphenyl amine with trichloroacetyl chloride under controlled conditions.
Coupling with phenylprop-2-enamide: The final step involves coupling the intermediate with phenylprop-2-enamide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-ethoxyphenyl)amino]ethyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H19Cl3N2O2 |
|---|---|
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-ethoxyanilino)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H19Cl3N2O2/c1-2-26-16-11-9-15(10-12-16)23-18(19(20,21)22)24-17(25)13-8-14-6-4-3-5-7-14/h3-13,18,23H,2H2,1H3,(H,24,25)/b13-8+ |
InChI-Schlüssel |
DAFQQIXZLZHWNT-MDWZMJQESA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678549.png)
![4-[({(2Z)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11678554.png)
![(2E)-2-{1-[(3-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11678557.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678559.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678565.png)
![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678573.png)
![(5Z)-5-(3-bromo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678577.png)
![(2Z)-2-[(4-bromophenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678581.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678587.png)
![N'-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11678593.png)
![N-(4-methylphenyl)-2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B11678606.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan](/img/structure/B11678614.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)
